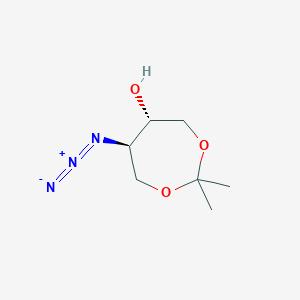![molecular formula C14H13NO3 B2596130 2-{2-[(Pyridin-3-yl)methoxy]phenyl}acetic acid CAS No. 1513346-23-0](/img/structure/B2596130.png)
2-{2-[(Pyridin-3-yl)methoxy]phenyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{2-[(Pyridin-3-yl)methoxy]phenyl}acetic acid” is a chemical compound with the CAS Number: 1513346-23-0 . It has a molecular weight of 243.26 . The IUPAC name for this compound is 2-(2-(pyridin-3-ylmethoxy)phenyl)acetic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-{2-[(Pyridin-3-yl)methoxy]phenyl}acetic acid” is 1S/C14H13NO3/c16-14(17)8-12-5-1-2-6-13(12)18-10-11-4-3-7-15-9-11/h1-7,9H,8,10H2,(H,16,17) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-{2-[(Pyridin-3-yl)methoxy]phenyl}acetic acid” is a powder that is stored at room temperature . It has a molecular weight of 243.26 .Scientific Research Applications
Catalytic Applications
Green Synthesis of Pyranopyrazole Derivatives
A study introduced acetic acid functionalized pyridinium salt as a reusable catalyst for the efficient synthesis of pyranopyrazole derivatives under solvent-free conditions. This approach emphasizes green chemistry principles by minimizing solvent use and streamlining the synthesis process (Moosavi‐Zare et al., 2016).
Antimicrobial Activity
Synthesis of Pyrazoline Derivatives with Antimicrobial Properties
Research on synthesizing pyrazoline derivatives demonstrated that compounds containing the pyridin-4-yl methanone framework exhibit notable antimicrobial activity. This study highlights the potential of such compounds in developing new antimicrobial agents (Kumar et al., 2012).
Corrosion Inhibition
Enhancing Corrosion Resistance of Mild Steel
Pyrazoline derivatives have been studied for their role in inhibiting corrosion of mild steel in hydrochloric acid, showcasing high efficiency. This application is particularly relevant in industrial settings where metal durability is critical (Lgaz et al., 2020).
Quantum Chemical Investigation
Molecular Property Analysis
A quantum chemical investigation into various pyrrolidinones, including derivatives related to 2-{2-[(Pyridin-3-yl)methoxy]phenyl}acetic acid, provided insights into their molecular properties. Such studies are fundamental for understanding the behavior of these compounds in various applications (Bouklah et al., 2012).
Alcohol Oxidation Catalysis
Selective Catalysts in Alcohol Oxidation
Sulfonated Schiff base copper(II) complexes have been identified as efficient and selective catalysts for alcohol oxidation, demonstrating the versatility of pyridine-containing compounds in catalytic applications (Hazra et al., 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
properties
IUPAC Name |
2-[2-(pyridin-3-ylmethoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14(17)8-12-5-1-2-6-13(12)18-10-11-4-3-7-15-9-11/h1-7,9H,8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYHSZZTNHKSPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)OCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(Pyridin-3-yl)methoxy]phenyl}acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/no-structure.png)
![Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, monohydrochloride, trans-(9CI)](/img/structure/B2596052.png)
![2-{[4-(4-Chlorostyryl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B2596053.png)
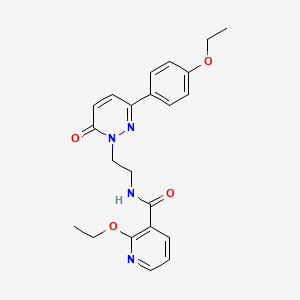
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2596055.png)
![methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)azetidine-3-carboxylate](/img/structure/B2596056.png)
![2-Chloro-1-(7,7-difluoro-2-azaspiro[3.3]heptan-2-yl)propan-1-one](/img/structure/B2596058.png)
![3-[(6-Methoxypyridin-3-yl)amino]-2-phenylinden-1-one](/img/structure/B2596059.png)
![2-Methyl-1-[1-(2-nitrobenzenesulfonyl)piperidine-2-carbonyl]piperidine](/img/structure/B2596061.png)
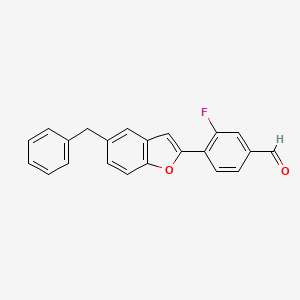
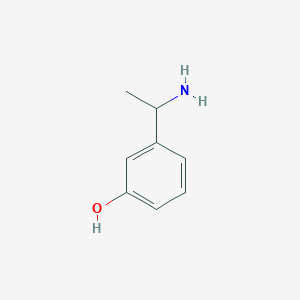
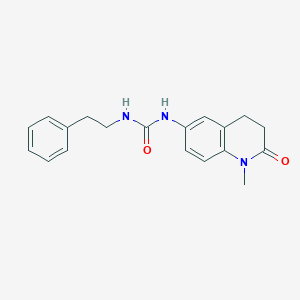
![N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamide](/img/structure/B2596067.png)
